3-Azido-1-ethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1-ethylpiperidin-2-one is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-ethylpiperidin-2-one typically involves the azidation of 1-ethylpiperidin-2-one. One common method includes the reaction of 1-ethylpiperidin-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-ethylpiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Various substituted piperidinones.
Reduction Reactions: 1-Ethylpiperidin-2-one derivatives with an amine group.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
3-Azido-1-ethylpiperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azido-1-ethylpiperidin-2-one is primarily related to its ability to interact with biological molecules through its azido group. This group can undergo bioorthogonal reactions, allowing the compound to be used in labeling and tracking studies in biological systems . Additionally, the compound’s structure enables it to interact with specific molecular targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperidin-2-one: Lacks the azido group, making it less reactive in certain bioorthogonal reactions.
3-Azido-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and reactivity.
3-Azido-1-phenylpiperidin-2-one:
Uniqueness
3-Azido-1-ethylpiperidin-2-one is unique due to its specific combination of an azido group and an ethyl group on the piperidinone ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-azido-1-ethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-11-5-3-4-6(7(11)12)9-10-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWZQGJPMAUBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.